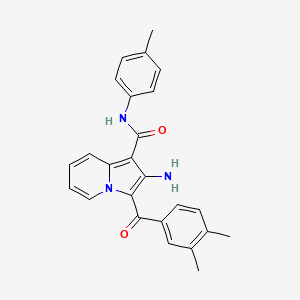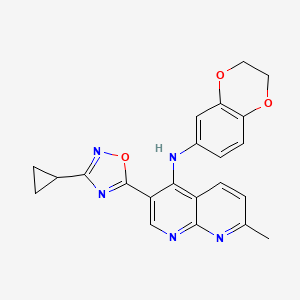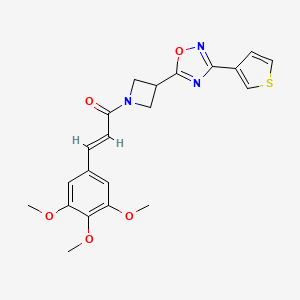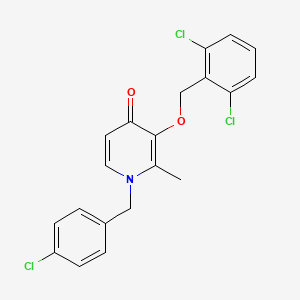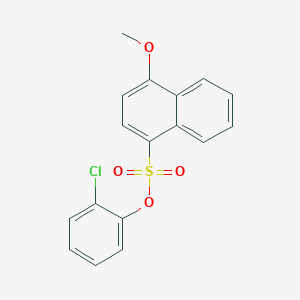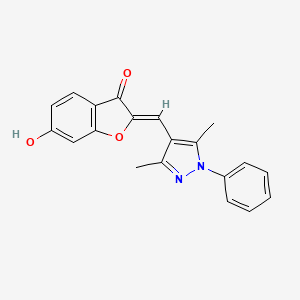![molecular formula C19H18FN3O3S B2928714 Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923827-52-5](/img/structure/B2928714.png)
Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is an organic compound belonging to the pyridopyrimidine family. This category of compounds has captured the interest of researchers for its diverse biological activities, making it valuable in various scientific fields.
作用机制
Target of Action
The compound, Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a derivative of the pyrido[2,3-d]pyrimidine scaffold . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these targets, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The affected pathways include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway . The downstream effects of these pathway disruptions can lead to cell cycle arrest, apoptosis, and reduced tumor growth in the case of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of target proteins, disruption of signaling pathways, cell cycle arrest, induction of apoptosis, and potential reduction of tumor growth .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate often involves multi-step organic synthesis:
Starting with the synthesis of the pyrido[2,3-d]pyrimidine core through a condensation reaction.
Introduction of the methyl group at the 7th position using methylation agents.
Incorporating the 3-fluorophenyl group via a Friedel-Crafts acylation.
The allylthio group is introduced through a substitution reaction with allyl thiol.
The final product is achieved by esterification to form the carboxylate ester.
Industrial Production Methods: Industrial methods prioritize efficiency and scalability:
Catalytic Processes: Using catalysts to accelerate reactions and improve yields.
Continuous Flow Systems: Enhanced control and consistency in product quality.
Green Chemistry Approaches: Minimizing waste and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: Reacts with oxidizing agents, forming sulfoxides and sulfones.
Reduction: Employing reducing agents can yield thiol derivatives.
Substitution: The allylthio group can undergo nucleophilic substitution.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Oxidized Derivatives: Sulfoxides and sulfones.
Reduced Derivatives: Thiols.
Substituted Products: Varying alkylthio compounds.
科学研究应用
Chemistry:
Used as intermediates in the synthesis of more complex molecules.
Investigated for their potential as enzyme inhibitors.
Explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Used in the development of specialty chemicals and advanced materials.
相似化合物的比较
Unique Aspects:
Fluorophenyl Group: Enhances its binding affinity and specificity.
Allylthio Moiety: Contributes to its distinctive reactivity profile.
Methyl 2-thioxo-4-oxo-5-(3-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
Ethyl 2-(allylthio)-5-(3-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
属性
IUPAC Name |
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h4-7,9,14H,1,8H2,2-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRKEHJTDXJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2928633.png)
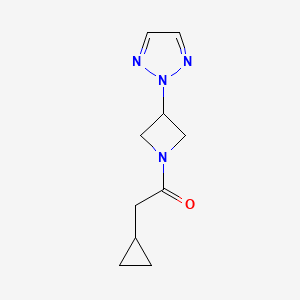
![1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2928636.png)
![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)
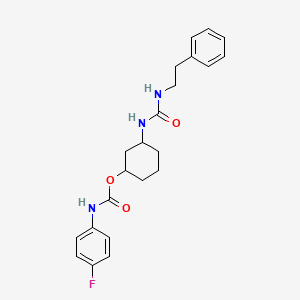
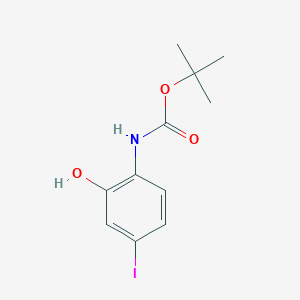
![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
